Mannopine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

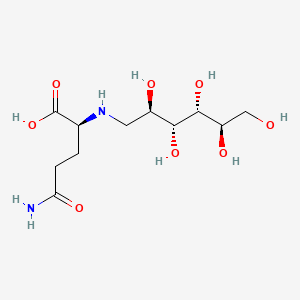

Mannopine is a hexitol derivative that is D-mannitol in which the hydroxy group at position 1 is replaced by the alpha-amino group of L-glutamine. It is produced in crown gall tumours induced in a wide range of dicotyledenous plants by Agrobacterium tumefaciens. It has a role as a plant metabolite. It is a hexitol derivative, a dicarboxylic acid monoamide, a secondary amino compound, an amino acid opine, a non-proteinogenic L-alpha-amino acid and a L-glutamine derivative. It derives from a D-mannitol.

Aplicaciones Científicas De Investigación

Plant Biotechnology

Mannopine plays a crucial role in plant transformation systems, particularly in the context of genetic engineering. The this compound synthase gene (mas) is often used as a marker in Agrobacterium-mediated transformation processes. This section discusses various applications of this compound in plant biotechnology.

Gene Transformation

This compound is utilized as a selectable marker in plant transformation systems. The this compound synthase promoter has been shown to enhance the expression of transgenes in plants, facilitating the development of genetically modified organisms (GMOs). For instance, studies have demonstrated that the use of this compound as a selection marker allows for the successful regeneration of transgenic plants under selective conditions that would otherwise be lethal to non-transformed plants .

Enhanced Gene Editing

Recent advancements have integrated this compound into CRISPR/Cas9 systems to improve gene editing efficiency in woody plants. The this compound synthase promoter has been employed to drive the expression of Cas9, resulting in higher mutation rates compared to traditional promoters like CaMV 35S. This approach has been particularly effective in species such as Populus, where the mutation rate was reported to reach up to 75% .

Microbial Ecology

This compound also serves as an important compound in microbial ecology, particularly concerning its interactions with soil bacteria and its role in quorum sensing.

Quorum Sensing

Research has indicated that this compound can induce quorum-dependent behaviors in certain bacterial populations. For example, studies have shown that the presence of this compound can activate conjugative transfer mechanisms among bacteria, enhancing genetic exchange and adaptability within microbial communities . This application is significant for understanding microbial dynamics and developing biotechnological applications that rely on bacterial cooperation.

Case Studies

Several case studies exemplify the applications of this compound in research:

Case Study 1: this compound as a Selectable Marker

In a study involving Arabidopsis thaliana, researchers utilized this compound as a selectable marker to develop transgenic lines resistant to specific herbicides. The success rate of transformation was significantly improved when employing the this compound synthase promoter, demonstrating its effectiveness as a tool for generating genetically modified plants .

Case Study 2: Enhanced Gene Editing Efficiency

Another notable case involved the application of the this compound synthase promoter in enhancing CRISPR/Cas9 gene editing efficiency in poplar trees. By driving Cas9 expression with this promoter, researchers achieved unprecedented mutation rates, facilitating rapid advancements in genetic studies related to wood formation and stress responses .

Tables

| Application Area | Specific Use Case | Outcome/Impact |

|---|---|---|

| Plant Biotechnology | Gene transformation using this compound | Improved regeneration of transgenic plants |

| Genetic Engineering | Enhanced CRISPR/Cas9 efficiency | Mutation rates up to 75% |

| Microbial Ecology | Quorum sensing induction by this compound | Enhanced genetic exchange among bacteria |

Propiedades

Número CAS |

87084-52-4 |

|---|---|

Fórmula molecular |

C11H22N2O8 |

Peso molecular |

310.3 g/mol |

Nombre IUPAC |

(2S)-5-amino-5-oxo-2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H22N2O8/c12-8(17)2-1-5(11(20)21)13-3-6(15)9(18)10(19)7(16)4-14/h5-7,9-10,13-16,18-19H,1-4H2,(H2,12,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1 |

Clave InChI |

VPRLICVDSGMIKO-SZWOQXJISA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

SMILES isomérico |

C(CC(=O)N)[C@@H](C(=O)O)NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canónico |

C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

87084-52-4 |

Sinónimos |

mannopine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.